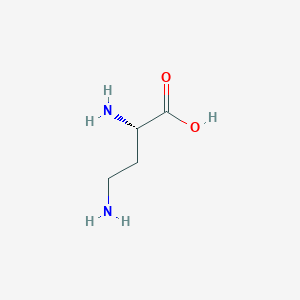

L-2,4-diaminobutyric acid

描述

L-2,4-二氨基丁酸是一种非蛋白氨基酸,化学式为

C4H10N2O2

。其结构与γ-氨基丁酸相似,但包含一个额外的氨基。 该化合物以其作为γ-氨基丁酸转氨酶的弱抑制剂而闻名,并因其潜在的抗肿瘤特性而受到研究 .准备方法

合成路线和反应条件

L-2,4-二氨基丁酸可以通过几种方法合成。一种常见的方法包括乙酰胺基丙二酸二乙酯与乙二胺反应,然后水解和脱羧。反应条件通常包括:

与乙二胺反应: 乙酰胺基丙二酸二乙酯在乙醇钠等碱的存在下与乙二胺反应。

水解: 中间产物然后用盐酸水解。

脱羧: 最后一步是在酸性条件下进行脱羧,得到L-2,4-二氨基丁酸。

工业生产方法

L-2,4-二氨基丁酸的工业生产通常涉及微生物发酵。特定的细菌菌株,例如谷氨酸棒状杆菌,被设计用来过量生产这种化合物。发酵过程针对产量和纯度进行了优化,包括控制pH、温度和营养供应。

化学反应分析

反应类型

L-2,4-二氨基丁酸会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的亚胺或氧代衍生物。

还原: 还原反应可以将其转化为更简单的胺。

取代: 氨基可以参与取代反应,形成具有不同官能团的衍生物。

常用试剂和条件

氧化: 在酸性或碱性条件下使用高锰酸钾或过氧化氢等试剂。

还原: 使用碳载钯或氢化铝锂催化氢化。

取代: 在碱的存在下使用酰氯或磺酰氯等试剂。

主要产物

氧化: 亚胺或氧代衍生物。

还原: 更简单的胺。

取代: 酰化或磺酰化的衍生物。

科学研究应用

Pharmaceutical Applications

1.1 Cancer Treatment

L-2,4-diaminobutyric acid has shown promising potential in cancer therapy. Research indicates that derivatives of DAB can enhance the efficacy of established anticancer drugs such as daunomycin, particularly in treating leukemia. The compound's ability to induce high osmotic pressure may contribute to its effectiveness against malignant cells, including human neuroglial cytomas and mouse fibroma cells .

1.2 Neurotoxicity Studies

While DAB has therapeutic potential, it is also associated with neurotoxicity. Studies have demonstrated that high doses of this compound can lead to hyperirritability and convulsions in animal models. The neurotoxic effects are attributed to liver damage resulting from the compound's interference with ammonia metabolism, leading to increased blood ammonia levels . Understanding these toxicological properties is crucial for developing safe therapeutic protocols.

Agricultural Applications

2.1 Plant Growth Promotion

This compound has been identified as a plant metabolite that can enhance growth and development in various crops. Its application in agriculture may involve using DAB as a growth regulator or a supplement to improve nutrient uptake and stress resistance in plants .

2.2 Pest Resistance

There is emerging evidence suggesting that DAB may play a role in enhancing pest resistance in plants. By modulating physiological responses, this compound could potentially reduce the impact of pests on crop yields, thereby contributing to sustainable agricultural practices.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Cancer Therapy

In a study examining the effects of this compound on cancer cells, researchers found that its derivatives significantly improved the therapeutic outcomes when used alongside conventional chemotherapy agents. This study highlights the need for further exploration of DAB as a complementary treatment option for various cancers.

Case Study 2: Neurotoxicity Assessment

A comprehensive evaluation of this compound's neurotoxic effects revealed critical insights into its mechanism of action. The study concluded that while DAB has potential therapeutic uses, careful consideration must be given to its dosage to mitigate adverse neurological effects.

作用机制

L-2,4-二氨基丁酸发挥其作用的机制涉及其与γ-氨基丁酸转氨酶的相互作用。通过抑制这种酶,它会破坏γ-氨基丁酸代谢途径,导致γ-氨基丁酸的积累。 这种积累会导致肿瘤细胞发生渗透性裂解,从而有助于其抗肿瘤活性 .

相似化合物的比较

L-2,4-二氨基丁酸可以与其他类似的化合物进行比较,例如:

γ-氨基丁酸: 与γ-氨基丁酸不同,L-2,4-二氨基丁酸具有一个额外的氨基,使其成为更有效的γ-氨基丁酸转氨酶抑制剂。

L-2,3-二氨基丙酸: 该化合物具有类似的结构,但缺少主链中的额外碳,导致不同的化学性质和生物活性。

L-鸟氨酸: 两者都是非蛋白氨基酸,但L-鸟氨酸主要参与尿素循环,而L-2,4-二氨基丁酸因其对γ-氨基丁酸转氨酶的抑制作用而受到研究。

L-2,4-二氨基丁酸因其独特的结构和对γ-氨基丁酸转氨酶的特异性抑制作用而脱颖而出,使其成为各种研究领域的宝贵化合物 .

生物活性

L-2,4-diaminobutyric acid (DABA) is a significant organic compound belonging to the class of alpha-amino acids. It has garnered attention due to its various biological activities, particularly in neurotoxicity, antimicrobial properties, and potential applications in metabolic disorders. This article reviews the biological activity of DABA, supported by research findings and case studies.

This compound is a primary metabolite involved in several metabolic pathways. It is synthesized from L-ornithine and can be detected in various foods such as pummelos and pineapples . DABA acts as a substrate for specific enzymes, including 4-aminobutyrate aminotransferase, which plays a role in neurotransmitter metabolism .

Neurotoxicity

Research indicates that DABA exhibits neurotoxic properties primarily through its effects on liver function. A study demonstrated that intraperitoneal administration of toxic doses of DABA to rats resulted in hyperirritability, tremors, and convulsions within 12-20 hours. This was associated with increased blood ammonia levels and inhibited urea synthesis in liver slices from treated animals . The mechanism behind this neurotoxicity appears to involve competitive inhibition of ornithine carbamoyltransferase, leading to impaired ammonia utilization and subsequent neurotoxic effects .

Case Study: Neurotoxicity in Animal Models

- Subject : Rats administered with DABA.

- Findings :

- Symptoms: Hyperirritability, tremors, convulsions.

- Biochemical changes: Increased ammonia levels; reduced urea synthesis.

| Parameter | Control Group | DABA Treated Group |

|---|---|---|

| Blood Ammonia (µM) | 50 | 70 |

| Brain Glutamine (µM) | 100 | 300 |

Antimicrobial Activity

DABA has been explored for its antimicrobial properties. A study evaluated this compound-based ultrashort cationic lipopeptides (USCLs), which exhibited significant antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds was correlated with their structural characteristics, such as the length of the N-acyl chain .

Research Findings on Antimicrobial Efficacy

- Pathogens Tested :

- E. coli

- S. aureus

- Candida albicans

| Compound Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| USCLs with DABA | 10 µg/mL |

| Control (no DABA) | >100 µg/mL |

Applications in Metabolic Disorders

DABA's role in metabolic disorders has been highlighted in the context of ornithine transcarbamylase deficiency (OTCD). Patients with OTCD often experience hyperammonemic crises due to impaired urea cycle function. Supplementation with compounds like DABA may provide alternative pathways for ammonia detoxification .

Clinical Case: Management of OTCD

- Patient Profile : Male diagnosed with OTCD.

- Management Strategy : Low-protein diet supplemented with essential amino acids and L-citrulline.

- Outcome : Improved metabolic stability after dietary adjustments.

属性

IUPAC Name |

(2S)-2,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSCSPNOLGXSM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1758-80-1 | |

| Record name | L-2,4-Diaminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-DIAMINOBUTYRIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61HPH2F0W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2,4-diaminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。